Bromoacetamide, N,N-dihexyl-
Description
N,N-Dihexyl bromoacetamide (CAS: 121-437-2) is a bromoacetamide derivative with two hexyl groups attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₄H₂₆BrNO, with a molecular weight of 237.17 g/mol . The compound is characterized by its lipophilic hexyl substituents, which influence its solubility, reactivity, and applications in organic synthesis and material science. Bromoacetamides are widely used as alkylating agents, protein-labeling reagents, and intermediates in pharmaceutical synthesis due to the electrophilic bromine atom, which reacts readily with nucleophiles like thiols and amines .
Properties
CAS No. |
204575-47-3 |
|---|---|
Molecular Formula |
C14H28BrNO |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-bromo-N,N-dihexylacetamide |
InChI |
InChI=1S/C14H28BrNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
QAVOJOUQVKLRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetamide, N,N-dihexyl- can be synthesized through the bromination of N,N-dihexylacetamide. The typical reaction involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of Bromoacetamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
Bromoacetamide, N,N-dihexyl- primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Bromoacetamide, N,N-dihexyl-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-dihexylacetamide, while oxidation with potassium permanganate can produce corresponding carboxylic acids .
Scientific Research Applications
Bromoacetamide, N,N-dihexyl- has several applications in scientific research:
Organic Synthesis: It is used as a brominating agent in the synthesis of various organic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its use in the development of new pharmaceuticals.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Bromoacetamide, N,N-dihexyl- involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Bromoacetamide Derivatives
Structural and Functional Differences
Bromoacetamide derivatives vary primarily in their N-substituents, which determine their physicochemical and biological properties. Below is a comparative analysis:
N,N-Dibutyl Bromoacetamide
- Substituents : Two butyl groups.
- Molecular Weight : ~209.08 g/mol (calculated).
- Reactivity : Higher than dihexyl due to reduced steric hindrance from shorter alkyl chains.
- Applications : Used as an alkylating agent in drug synthesis (e.g., pyrrolidine derivatives) .
N-Propargyl Bromoacetamide
- Substituents : Propargyl (alkyne-containing) group.
- Molecular Weight : 176.96 g/mol .
- Reactivity : Exceptionally high due to the propargyl group’s triple bond, enabling click chemistry applications.
- Applications : Useful in polymer crosslinking and bioconjugation .
N,N-Diallyl Bromoacetamide
- Substituents : Two allyl (unsaturated) groups.
- Molecular Weight : 218.09 g/mol .
- Reactivity : Enhanced reactivity due to allylic positions, suitable for radical or electrophilic addition reactions.
- Solubility : Moderate in organic solvents; lower lipophilicity than dihexyl.
N-Propyl Bromoacetamide
Physicochemical Properties
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